molecular formula C21H19F2NO5S B2648242 (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate CAS No. 1209083-69-1

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate

Cat. No.: B2648242
CAS No.: 1209083-69-1
M. Wt: 435.44
InChI Key: RULDQGURCSCZDC-UHFFFAOYSA-N
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Description

The compound (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate is a complex organic molecule featuring an isoxazole ring, a difluorophenyl group, and an isopropylsulfonyl phenyl acetate moiety

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound can be used to study the effects of isoxazole derivatives on various biological pathways and processes.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from an oxime and a chlorinating agent.

    Introduction of the Difluorophenyl Group: This step involves the use of a difluorobenzene derivative, which can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Isopropylsulfonyl Phenyl Acetate Moiety: This step can be accomplished through esterification reactions, where the phenyl acetate is reacted with an appropriate sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Mechanism of Action

The mechanism by which (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the difluorophenyl group may play crucial roles in binding to these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate
  • (5-(2,4-Dichlorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate

Uniqueness

The presence of the difluorophenyl group in (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-propan-2-ylsulfonylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO5S/c1-13(2)30(26,27)17-6-3-14(4-7-17)9-21(25)28-12-16-11-20(29-24-16)18-8-5-15(22)10-19(18)23/h3-8,10-11,13H,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULDQGURCSCZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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